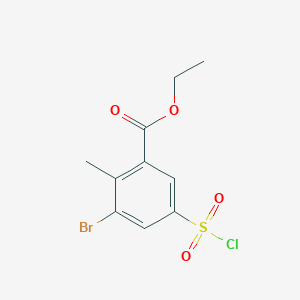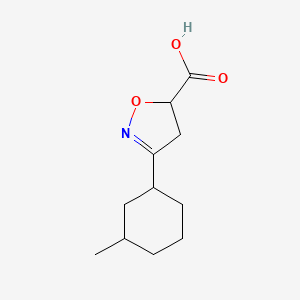![molecular formula C6H4ClN3 B1425888 7-氯咪唑并[1,2-A]嘧啶 CAS No. 944896-70-2](/img/structure/B1425888.png)
7-氯咪唑并[1,2-A]嘧啶
描述
7-Chloroimidazo[1,2-A]pyrimidine is a heterocyclic compound with the molecular formula C6H4ClN3 . It has a molecular weight of 153.57 and is typically found in powder form .
Synthesis Analysis
The synthesis of 7-Chloroimidazo[1,2-A]pyrimidine and its derivatives often involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .Molecular Structure Analysis
The molecular structure of 7-Chloroimidazo[1,2-A]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 39.8±0.5 cm3, and a polarizability of 15.8±0.5 10-24 cm3 .Physical And Chemical Properties Analysis
7-Chloroimidazo[1,2-A]pyrimidine has a density of 1.5±0.1 g/cm3, a molar refractivity of 39.8±0.5 cm3, and a polarizability of 15.8±0.5 10-24 cm3 . It also has a polar surface area of 30 Å2, a surface tension of 57.1±7.0 dyne/cm, and a molar volume of 101.4±7.0 cm3 .科学研究应用
合成和结构表征
7-氯咪唑并[1,2-A]嘧啶衍生物已被合成和表征,显示出作为治疗剂的潜力,特别是在抗癌药物开发中。例如,合成了7-氧代、7-氯和7-氨基-5-三氟甲基-2-硫代-噻唑并[4,5-d]嘧啶衍生物,并评估了它们的抗癌活性(Becan等人,2022年)。
抗菌性能
7-氯咪唑并[1,2-A]嘧啶的一些衍生物显示出显着的抗菌活性。例如,三唑并[1,5-a]吡啶和噻唑并[3,2-a]嘧啶等新型合成化合物对多种微生物表现出良好的抗菌活性(Khalifa等人,2015年)。
除草剂开发
该化合物在磺酰脲类除草剂(如imazosulfuron及其衍生物)的合成中发挥作用。该过程涉及从2-氨基吡啶和氯磺酸开始的各种合成步骤,从而产生有效的除草化合物(石桂哲,2015年)。
环境化学
已经对7-氯咪唑并[1,2-A]嘧啶的衍生物imazosulfuron在土壤中的降解进行了研究,以了解其环境归宿。这对于评估此类化合物在农业中使用的生态影响非常重要(Morrica等人,2001年)。
多种衍生物的合成
各种研究集中于7-氯咪唑并[1,2-A]嘧啶的新型衍生物的合成,探索了其形成具有潜在生物活性的化合物的多功能性。这包括苯并[4,5]咪唑并[1,2-a]嘧啶和[1,2,4]三唑并[1,5-a]嘧啶衍生物的合成(Jun-hua Liu等人,2012年)。
抗癌活性
研究还深入研究了7-氯咪唑并[1,2-A]嘧啶衍生物在抗癌治疗中的潜力。例如,一些合成的衍生物对各种癌细胞系表现出有希望的活性,突出了它们在癌症治疗中的潜力(R. Naresh Kumar等人,2016年)。
作用机制
Target of Action
7-Chloroimidazo[1,2-A]pyrimidine is a derivative of imidazopyridine, a fused bicyclic 5,6 heterocycle . Imidazopyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of 7-Chloroimidazo[1,2-A]pyrimidine are likely to be associated with the tuberculosis bacterium.
Mode of Action
Imidazopyridine analogues have been shown to reduce bacterial load significantly in an acute tb mouse model . This suggests that 7-Chloroimidazo[1,2-A]pyrimidine may interact with its targets in a way that inhibits the growth or survival of the tuberculosis bacterium.
Result of Action
Based on the reported anti-tuberculosis activity of imidazopyridine analogues , it can be inferred that the compound may lead to a reduction in the bacterial load of tuberculosis.
生化分析
Biochemical Properties
7-Chloroimidazo[1,2-A]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are involved in regulating cellular signaling pathways. The interaction between 7-Chloroimidazo[1,2-A]pyrimidine and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 7-Chloroimidazo[1,2-A]pyrimidine can interact with proteins involved in DNA replication and repair, further highlighting its significance in cellular processes .
Cellular Effects
The effects of 7-Chloroimidazo[1,2-A]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways. These pathways are critical for cell proliferation, differentiation, and survival. Furthermore, 7-Chloroimidazo[1,2-A]pyrimidine can impact gene expression by altering the activity of transcription factors and epigenetic modifiers. This modulation of gene expression can lead to changes in cellular metabolism, including shifts in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 7-Chloroimidazo[1,2-A]pyrimidine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, 7-Chloroimidazo[1,2-A]pyrimidine can bind to the ATP-binding site of kinases, leading to inhibition of kinase activity and subsequent downstream signaling. Additionally, this compound can act as an allosteric modulator, altering the conformation of target proteins and influencing their activity. Changes in gene expression induced by 7-Chloroimidazo[1,2-A]pyrimidine are often mediated through interactions with transcription factors and chromatin remodeling complexes .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloroimidazo[1,2-A]pyrimidine in laboratory settings have been extensively studied. Over time, this compound exhibits stability under various conditions, although it may undergo degradation in the presence of certain reactive species. Long-term exposure to 7-Chloroimidazo[1,2-A]pyrimidine has been shown to result in sustained changes in cellular function, including alterations in cell cycle progression and apoptosis. In vitro and in vivo studies have demonstrated that the effects of 7-Chloroimidazo[1,2-A]pyrimidine can persist for extended periods, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 7-Chloroimidazo[1,2-A]pyrimidine vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, 7-Chloroimidazo[1,2-A]pyrimidine may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
7-Chloroimidazo[1,2-A]pyrimidine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a pivotal role in the metabolism of 7-Chloroimidazo[1,2-A]pyrimidine, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 7-Chloroimidazo[1,2-A]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, 7-Chloroimidazo[1,2-A]pyrimidine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 7-Chloroimidazo[1,2-A]pyrimidine within tissues can vary, with higher concentrations often observed in organs involved in metabolism and excretion, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 7-Chloroimidazo[1,2-A]pyrimidine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of 7-Chloroimidazo[1,2-A]pyrimidine within these compartments can influence its interactions with biomolecules and its overall efficacy. For example, nuclear localization of 7-Chloroimidazo[1,2-A]pyrimidine can enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy metabolism .
属性
IUPAC Name |
7-chloroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZPCFISBIWXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944896-70-2 | |
| Record name | 7-chloroimidazo[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The paper mentions "cytokinin-like activity." What are cytokinins, and what kind of activity did these specific compounds exhibit?
A1: Cytokinins are a class of plant hormones that play crucial roles in plant growth and development. They are involved in processes like cell division, shoot formation, and delaying leaf senescence. The research paper you cited explores the synthesis of 7-Chloroimidazo[1,2-a]pyrimidine derivatives and investigates their potential to mimic the effects of natural cytokinins. While the abstract doesn't detail the specific results, it suggests that these compounds were synthesized and tested for their ability to elicit biological responses similar to those of naturally occurring cytokinins. [] This could involve evaluating their impact on plant cell cultures or even whole plants to observe if they promote cell division, shoot growth, or other cytokinin-related effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B1425805.png)
![Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1425807.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1425810.png)
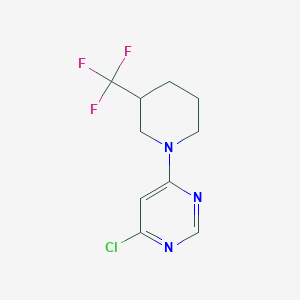
![4-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425812.png)
![8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B1425814.png)
![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)
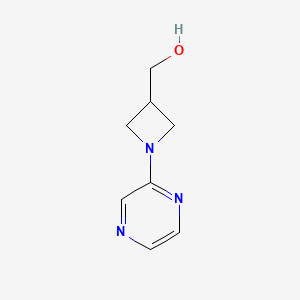
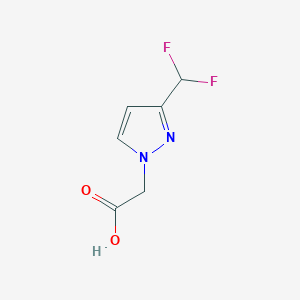

![4-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425823.png)
